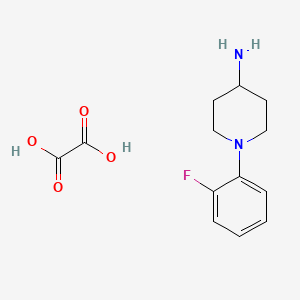

1-(2-Fluorophenyl)-4-piperidinamine oxalate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-fluorophenyl)piperidin-4-amine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2.C2H2O4/c12-10-3-1-2-4-11(10)14-7-5-9(13)6-8-14;3-1(4)2(5)6/h1-4,9H,5-8,13H2;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRVCEZRZHWLUCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C2=CC=CC=C2F.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 1-(2-Fluorophenyl)-4-piperidinamine Oxalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is paramount. These properties are not merely academic data points; they are critical determinants of a drug candidate's ultimate success, influencing its stability, bioavailability, manufacturability, and therapeutic efficacy. This guide provides a comprehensive technical overview of the core physical properties of 1-(2-Fluorophenyl)-4-piperidinamine oxalate, a key intermediate and potential API in its own right.

As a Senior Application Scientist, the following sections are structured to provide not just data, but a deeper, causal understanding of why these properties are crucial and how they are reliably determined. The protocols described are designed to be self-validating, ensuring the generation of robust and reproducible data essential for regulatory submissions and successful drug development programs.

Chemical Identity and Structure

Before delving into its physical characteristics, it is essential to establish the fundamental identity of the molecule.

| Identifier | Value | Source |

| Chemical Name | This compound | [1] |

| CAS Number | 1609403-94-2 | [1] |

| Molecular Formula | C₁₃H₁₇FN₂O₄ | [1] |

| Molecular Weight | 284.28 g/mol | [1] |

| Chemical Structure | (See Figure 1) | N/A |

Figure 1: Chemical Structure of this compound

A 2D representation of the ionic pairing between the 1-(2-fluorophenyl)-4-piperidinamine cation and the oxalate anion.

Melting Point and Thermal Behavior

The melting point is a fundamental physical property that provides a preliminary indication of a compound's purity and crystalline nature. For pharmaceutical development, it is a critical parameter for manufacturing processes such as milling and tablet compression. The thermal behavior, as analyzed by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), offers deeper insights into phase transitions, decomposition, and desolvation events.

Causality and Importance

A sharp and well-defined melting point is often indicative of a highly pure crystalline solid. Broad melting ranges can suggest the presence of impurities or multiple crystalline forms (polymorphism). Understanding the thermal stability of the oxalate salt is crucial for determining appropriate drying temperatures and identifying potential degradation pathways. The oxalate salt form is often chosen to enhance stability and modulate solubility compared to the free base.

Experimental Protocols

Objective: To determine the melting range of the crystalline solid.

Methodology:

-

A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

The temperature at which the first liquid appears (onset) and the temperature at which the entire solid has melted (clear point) are recorded as the melting range.

Objective: To characterize thermal transitions (e.g., melting, crystallization, glass transitions) and determine their associated enthalpies.

Methodology:

-

A small amount of the sample (typically 2-5 mg) is accurately weighed into an aluminum DSC pan.

-

The pan is hermetically sealed.

-

The sample is placed in the DSC instrument alongside an empty reference pan.

-

A temperature program is initiated, typically heating the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

-

The heat flow to the sample is measured as a function of temperature. Endothermic events (like melting) and exothermic events (like decomposition) are recorded.

Objective: To determine the thermal stability and compositional analysis by measuring weight loss as a function of temperature.

Methodology:

-

A small amount of the sample (typically 5-10 mg) is weighed into a TGA pan.

-

The pan is placed in the TGA furnace.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

The weight of the sample is continuously monitored and recorded as a function of temperature. Weight loss events correspond to the loss of volatiles (e.g., water, solvent) or decomposition.

Illustrative Data

While specific experimental data for this compound is not publicly available, the following table presents typical data for a related fluorinated piperazine derivative, 1-(2-fluorophenyl)-4-((4-fluorophenyl)sulfonyl)piperazine, to illustrate the expected characterization data.

| Property | Illustrative Value | Method |

| Melting Point | 198–201 °C | Capillary Method |

| Thermal Events (DSC) | Single sharp endotherm | DSC |

| Decomposition Temp. (TGA) | > 250 °C | TGA |

Data is for a related compound and serves for illustrative purposes only.[2]

Figure 2: Thermal Analysis Workflow

A flowchart illustrating the key steps in the thermal characterization of a pharmaceutical solid.

Solubility Profile

The solubility of an API is a critical factor influencing its absorption and bioavailability. The oxalate salt is often employed to enhance aqueous solubility compared to the free base. A comprehensive solubility profile in various solvents is essential for developing formulations and for designing purification and crystallization processes.

Causality and Importance

Poor aqueous solubility can lead to low bioavailability, requiring higher doses and potentially causing greater variability in patient response. Solubility in organic solvents is crucial for process chemistry, including reaction work-ups and crystallization. The choice of an appropriate crystallization solvent can significantly impact the resulting crystal form (polymorph), purity, and particle size.

Experimental Protocol: Equilibrium Solubility Measurement

Objective: To determine the equilibrium solubility of the compound in various solvents at a specific temperature.

Methodology:

-

An excess amount of this compound is added to a known volume of the selected solvent (e.g., water, ethanol, methanol, acetone) in a sealed vial.

-

The vials are agitated (e.g., using a shaker or stirrer) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

The resulting suspension is filtered through a fine-pored filter (e.g., 0.22 µm) to remove undissolved solid.

-

The concentration of the dissolved compound in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

The solubility is expressed in units such as mg/mL or mol/L.

Crystalline Structure and Polymorphism

The solid-state form of an API can have a profound impact on its physical and chemical properties. Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in drug development. Different polymorphs can exhibit different melting points, solubilities, and stabilities, which can affect the final drug product's performance.

Causality and Importance

The specific arrangement of molecules in the crystal lattice dictates the solid's properties. A failure to identify and control the polymorphic form of an API can lead to manufacturing inconsistencies and unexpected changes in bioavailability. Regulatory agencies require a thorough investigation of polymorphism for new drug candidates.

Experimental Protocol: X-Ray Powder Diffraction (XRPD)

Objective: To obtain a unique "fingerprint" of the crystalline solid and to identify different polymorphic forms.

Methodology:

-

A small amount of the finely powdered sample is placed on a sample holder.

-

The sample is irradiated with a monochromatic X-ray beam.

-

The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

The resulting XRPD pattern, a plot of intensity versus 2θ, is characteristic of the crystalline lattice of the solid. Each polymorph will have a unique XRPD pattern.

Figure 3: Polymorph Screening Workflow

A schematic representation of the process for identifying and selecting the most stable polymorphic form of an API.

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in the compound, serving as essential tools for identity confirmation and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure by probing the magnetic properties of atomic nuclei.

Protocol (¹H and ¹³C NMR):

-

A small amount of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

The solution is placed in an NMR tube.

-

The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses.

-

The resulting signals are detected and processed to generate the NMR spectrum.

-

The chemical shifts, coupling constants, and integration of the peaks in the ¹H NMR spectrum provide information about the number and connectivity of hydrogen atoms.

-

The chemical shifts in the ¹³C NMR spectrum provide information about the carbon skeleton.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Protocol (Attenuated Total Reflectance - ATR):

-

A small amount of the solid sample is placed directly on the ATR crystal.

-

Pressure is applied to ensure good contact between the sample and the crystal.

-

An infrared beam is passed through the ATR crystal, and the absorption of the evanescent wave by the sample is measured.

-

The resulting FTIR spectrum shows absorption bands at specific wavenumbers corresponding to the vibrational frequencies of the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol (Electrospray Ionization - ESI):

-

A dilute solution of the sample is introduced into the mass spectrometer.

-

The sample is ionized using an electrospray source.

-

The resulting ions are separated based on their mass-to-charge ratio (m/z).

-

The mass spectrum shows a peak corresponding to the molecular ion, confirming the molecular weight. Fragmentation patterns can provide further structural information.

Illustrative Spectroscopic Data

The following table provides expected spectroscopic features for this compound based on its structure and data from analogous compounds.

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons of the fluorophenyl group, and the aliphatic protons of the piperidine ring. |

| ¹³C NMR | Resonances for the carbons of the fluorophenyl ring, the piperidine ring, and the carboxylate carbons of the oxalate. |

| FTIR (ATR) | Characteristic absorption bands for N-H stretching (amine), C-H stretching (aromatic and aliphatic), C-F stretching, and C=O stretching (oxalate). |

| Mass Spec (ESI+) | A molecular ion peak corresponding to the free base [M+H]⁺ at m/z 195.1. |

Conclusion

The comprehensive physical characterization of this compound is a critical, multi-faceted process that is foundational to its successful development as a pharmaceutical agent. The methodologies outlined in this guide, from thermal and solubility analysis to solid-state and spectroscopic characterization, provide a robust framework for generating the high-quality, reliable data required by researchers, scientists, and drug development professionals. A thorough understanding and application of these principles will ultimately enable the development of safe, effective, and stable drug products.

References

-

Angene Chemical. 1-(2-Fluorophenyl)piperidin-4-amine oxalate(CAS# 1609403-94-2). Available from: [Link]

- Mukhopadhyay, U., Thurston, J., Whitmire, K. H., Siddik, Z. H., & Khokhar, A. R. (2003). Preparation, characterization, and antitumor activity of new cisplatin analogues with 1-methyl-4-(methylamino)piperidine: crystal structure of [PtII(1-methyl-4-(methylamino) piperidine)(oxalate)]. Journal of Inorganic Biochemistry, 94(1-2), 179–185.

-

Improved Pharma. (2024). X-ray Powder Diffraction (XRPD). Available from: [Link]

- Al-Ghorbani, M., et al. (2024). Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies. 3 Biotech, 14(1), 1-17.

Sources

An In-depth Technical Guide to 1-(2-Fluorophenyl)-4-piperidinamine Oxalate

This technical guide provides a comprehensive overview of 1-(2-Fluorophenyl)-4-piperidinamine oxalate, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's fundamental properties, synthesis, and analytical characterization, offering field-proven insights into its handling and application.

Core Molecular Characteristics

This compound is a salt form of the parent compound, 1-(2-fluorophenyl)piperidin-4-amine, combined with oxalic acid. The introduction of oxalic acid serves to create a more stable, crystalline solid that is easier to handle and purify compared to the free base.

Chemical Structure and Properties

The molecular structure consists of a piperidine ring substituted at the nitrogen atom with a 2-fluorophenyl group and at the 4-position with an amine group. The oxalate salt is formed through an acid-base reaction between the basic amine groups of the piperidine derivative and the carboxylic acid groups of oxalic acid.

Below is a table summarizing the key molecular properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₇FN₂O₄ | [1] |

| Molecular Weight | 284.28 g/mol | [1] |

| IUPAC Name | 1-(2-fluorophenyl)piperidin-4-amine;oxalic acid | [1] |

| CAS Number | 1609403-94-2 | [1] |

| SMILES | N1(CCC(CC1)N)C1C(F)=CC=CC=1.C(O)(=O)C(O)=O | [1] |

Synthesis and Handling

The synthesis of 1-(2-Fluorophenyl)-4-piperidinamine and its subsequent conversion to the oxalate salt involves multi-step chemical processes. While specific proprietary synthesis methods may vary, a general understanding of the synthetic pathway is crucial for researchers.

General Synthetic Approach

A common synthetic route to analogous N-aryl piperidines involves the reductive amination of a suitable piperidone precursor with a fluorinated aniline.

Caption: Generalized synthetic workflow for this compound.

Analytical Characterization

To ensure the identity and purity of this compound, a suite of analytical techniques is employed. The choice of methods is critical for quality control and for the validation of experimental results where this compound is used.

Spectroscopic and Chromatographic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The fluorine atom (¹⁹F) provides a unique spectral handle for characterization.

-

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the parent cation and to elucidate fragmentation patterns for structural confirmation.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, such as N-H stretches from the amine and C=O stretches from the oxalate.[2][3]

-

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the purity of the compound. A well-chosen column and mobile phase will allow for the separation of the target compound from any starting materials, by-products, or degradation products.

Applications in Research and Development

1-(2-Fluorophenyl)-4-piperidinamine and its derivatives are of significant interest in medicinal chemistry and drug development. The presence of the fluorophenyl moiety can influence the pharmacokinetic and pharmacodynamic properties of a molecule.

Precursor in Synthesis

This compound serves as a crucial building block in the synthesis of more complex molecules. Notably, halogenated 4-anilinopiperidine structures are recognized as precursors in the synthesis of various research chemicals, including certain fentanyl analogues.[4][5] The Drug Enforcement Administration (DEA) has noted the use of such halogenated precursors in the illicit manufacturing of schedule I substances.[4] This underscores the importance of responsible handling and tracking of this chemical.

Caption: Role of this compound in R&D.

Safety and Handling

Given its applications and chemical nature, proper safety protocols must be followed when handling this compound.

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep the container tightly closed.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a well-defined chemical compound with a precise molecular weight and structure. Its primary significance lies in its role as a versatile intermediate in the synthesis of more complex molecules, particularly within the domain of pharmaceutical research. A thorough understanding of its chemical properties, synthesis, and analytical characterization is paramount for any researcher or scientist working with this compound. Adherence to strict safety and handling protocols is essential to ensure a safe and productive research environment.

References

-

PubChem. N-(4-fluorophenyl)-N-(1-(2-phenylethyl)-4-piperidinyl)propanamide | C22H27FN2O | CID 62300. Available from: [Link]

-

Federal Register. Designation of Halides of 4-Anilinopiperidine as List I Chemicals. 2023-10-31. Available from: [Link]

-

PubChem. o-Fluoro-2-furanylfentanyl oxalate | C26H27FN2O6 | CID 155907817. Available from: [Link]

-

PubChem. Flufenacet oxalate | C11H12FNO3 | CID 16212222. Available from: [Link]

-

Angene Chemical. 1-(2-Fluorophenyl)piperidin-4-amine oxalate(CAS# 1609403-94-2). Available from: [Link]

-

PubChem. (4-Fluorophenyl)-[1-(2-phenylethyl)piperidin-4-yl]methanone;oxalic acid. Available from: [Link]

-

PubChem. N-(2-fluorophenyl)-1-(2-phenylethyl)-4-piperidinamine | C19H23FN2 | CID 40515645. Available from: [Link]

-

Semantic Scholar. IMPROVED ONE-POT SYNTHESIS OF 1-(2-PHENETHYL)-4-PIPERIDONE DIRECTLY FROM PHENETHYL AMINE AND METHYL ACRYLATE. Available from: [Link]

-

PubMed. Preparation, characterization, and antitumor activity of new cisplatin analogues with 1-methyl-4-(methylamino)piperidine. Available from: [Link]

-

MD Anderson Cancer Center. Preparation, characterization, and antitumor activity of new cisplatin analogues with 1-methyl-4-(methylamino)piperidine. 2003-02-01. Available from: [Link]

-

Federal Register. Designation of Halides of 4-Anilinopiperidine as List I Chemicals. 2023-04-14. Available from: [Link]

Sources

- 1. angenesci.com [angenesci.com]

- 2. Preparation, characterization, and antitumor activity of new cisplatin analogues with 1-methyl-4-(methylamino)piperidine: crystal structure of [PtII(1-methyl-4-(methylamino) piperidine)(oxalate)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 4. Federal Register :: Designation of Halides of 4-Anilinopiperidine as List I Chemicals [federalregister.gov]

- 5. Federal Register :: Designation of Halides of 4-Anilinopiperidine as List I Chemicals [federalregister.gov]

An In-Depth Technical Guide to the Solubility Profiling of 1-(2-Fluorophenyl)-4-piperidinamine Oxalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and overall developability.[1][2] 1-(2-Fluorophenyl)-4-piperidinamine oxalate is a compound of interest for which public domain solubility data is not extensively available. This guide provides a comprehensive framework for researchers to systematically determine and understand the solubility characteristics of this specific oxalate salt. We will delve into the core physicochemical principles governing its solubility, provide detailed, field-proven protocols for both kinetic and thermodynamic solubility assessment, and discuss the critical factors influencing these measurements. This document is structured to serve as a practical, authoritative resource, grounding its recommendations in established regulatory and scientific standards.[3][4][5]

Introduction: The Critical Role of Solubility

In drug discovery and development, solubility is a cornerstone physicochemical property that dictates the ultimate success of a therapeutic candidate. Poor aqueous solubility can lead to insufficient drug concentration at the site of absorption, resulting in low and erratic bioavailability, which compromises therapeutic efficacy.[1] For ionizable compounds like 1-(2-Fluorophenyl)-4-piperidinamine, salt formation—in this case, with oxalic acid—is a common strategy employed to enhance solubility and improve biopharmaceutical properties.[6][7] However, the impact of the counter-ion is not always predictable, making empirical determination of solubility essential.[8][9] This guide will equip the research scientist with the necessary theoretical knowledge and practical methodologies to thoroughly characterize the solubility profile of this compound.

Physicochemical Foundations of Solubility

Understanding the inherent properties of the parent molecule and the oxalate counter-ion is fundamental to predicting and interpreting solubility data.

Properties of the Active Moiety: 1-(2-Fluorophenyl)-4-piperidinamine

The parent compound is a basic molecule containing amine functionalities. Its properties, particularly its pKa (the pH at which 50% of the compound is ionized), will govern its pH-dependent solubility.[10] While specific experimental data for this exact molecule is sparse, we can infer its behavior based on its structure. The piperidine and aniline-like nitrogens are basic centers that will be protonated at low pH, forming positively charged species that are generally more water-soluble.

Properties of the Counter-ion: Oxalic Acid

Oxalic acid is a dicarboxylic acid with two distinct pKa values, pKa1 ≈ 1.25-1.27 and pKa2 ≈ 3.81-4.28.[11][12] This means it can exist in three forms depending on the pH: the neutral di-acid (H₂C₂O₄), the hydrogen oxalate monoanion (HC₂O₄⁻), and the oxalate dianion (C₂O₄²⁻). The formation of the oxalate salt with the basic drug involves proton transfer, creating an ionic interaction that typically enhances dissolution.[6] However, the presence of common ions from buffers or physiological fluids can sometimes suppress the solubility of salts.[13]

The Henderson-Hasselbalch Equation: A Predictive Tool

For an ionizable compound, the relationship between pH, pKa, and the ratio of ionized to un-ionized forms is described by the Henderson-Hasselbalch equation.[10][14][15] This relationship is crucial for predicting how the solubility of this compound will change across the physiological pH range of the gastrointestinal tract (pH 1.2 to 6.8).[3][5][16] The solubility is expected to be highest at low pH where the amine is fully protonated and decrease as the pH increases towards and beyond its pKa.

Experimental Determination of Solubility

Two primary types of solubility measurements are employed in drug development: kinetic and thermodynamic. Both provide valuable, albeit different, insights.

Kinetic Solubility Assessment

Kinetic solubility measures the concentration of a compound that remains in solution after a compound, initially dissolved in an organic solvent like DMSO, is rapidly diluted into an aqueous buffer.[17] This method is high-throughput and mimics the conditions of many in vitro biological assays.[17][18] It is prone to yielding supersaturated solutions, and the result is often referred to as "apparent solubility."

Protocol 1: High-Throughput Kinetic Solubility via Nephelometry

Causality: This protocol uses laser nephelometry, which measures the forward scattered light caused by insoluble particles (precipitate).[19] It is a rapid and direct way to identify the concentration at which a compound begins to fall out of solution under non-equilibrium conditions.[17][19]

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: In a 96-well or 384-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations.

-

Aqueous Dilution: Using a liquid handler, rapidly transfer a small, fixed volume of each DMSO concentration into a corresponding well of a clear-bottom microplate containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (e.g., 1-2%) to minimize co-solvent effects.

-

Incubation: Allow the plate to incubate for a short, defined period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C or 37°C).

-

Measurement: Read the plate on a laser nephelometer. The instrument will report light scatter in Nephelometric Turbidity Units (NTU).

-

Data Analysis: Plot NTU versus compound concentration. The kinetic solubility limit is the concentration at which the NTU signal begins to rise sharply above the baseline, indicating the onset of precipitation.[20]

Visualization 1: Kinetic Solubility Workflow

Caption: Workflow for nephelometric kinetic solubility determination.

Thermodynamic (Equilibrium) Solubility Assessment

Thermodynamic solubility is the true, equilibrium concentration of a compound in a saturated solution with an excess of solid material present.[21][22][23] This "shake-flask" method is lower throughput but provides the gold-standard value needed for biopharmaceutical classification (BCS) and formulation development.[1][3][22]

Protocol 2: Shake-Flask Equilibrium Solubility (pH-Dependent)

Causality: This protocol ensures that the system reaches thermodynamic equilibrium by allowing sufficient time for the dissolution and precipitation processes to balance.[22][24] Using a range of buffers as recommended by regulatory agencies (e.g., FDA, ICH) provides a comprehensive profile of how the compound will behave in different sections of the GI tract.[3][5][25]

Methodology:

-

Buffer Preparation: Prepare a series of aqueous buffers covering the physiological range, at minimum pH 1.2, 4.5, and 6.8.[3][5]

-

Compound Addition: Add an excess amount of solid this compound to individual vials for each buffer. The excess solid is critical to ensure a saturated solution is formed.

-

Equilibration: Seal the vials and agitate them using a shaker or rotator at a constant temperature (e.g., 37 ± 1°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[22]

-

Sample Separation: After incubation, allow the vials to stand to let the excess solid settle. Carefully remove an aliquot of the supernatant. It is crucial to separate the dissolved compound from the solid material. This is achieved by filtration (using a low-binding filter, e.g., PVDF) or centrifugation at high speed.

-

Quantification: Accurately dilute the clarified supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

pH Measurement: Measure the final pH of the saturated solution to confirm the equilibrium conditions.[3]

-

Data Analysis: The measured concentration is the equilibrium solubility at that specific final pH.

Visualization 2: Equilibrium Solubility Workflow

Caption: Shake-flask method for equilibrium solubility measurement.

Data Presentation and Interpretation

Organizing solubility data into a clear format is essential for analysis and reporting.

Table 1: Hypothetical pH-Dependent Equilibrium Solubility Data

| Buffer System | Initial pH | Final pH | Solubility (µg/mL) | Solubility (mM) |

| 0.1 N HCl | 1.2 | 1.25 | >2000 | >5.1 |

| 50 mM Acetate | 4.5 | 4.52 | 850 | 2.18 |

| 50 mM Phosphate | 6.8 | 6.78 | 120 | 0.31 |

| 50 mM Phosphate | 7.4 | 7.39 | 45 | 0.12 |

(Note: Data is illustrative. The molecular weight of this compound is assumed for molarity calculation.)

Interpretation: The hypothetical data in Table 1 illustrates the expected trend for a basic compound: high solubility at low pH, which decreases significantly as the pH rises and the compound becomes less ionized. This profile is critical for predicting oral absorption and for Biopharmaceutics Classification System (BCS) categorization.[3][5]

Conclusion

References

-

Food and Drug Administration (FDA). (2021). Guidance for Industry: M9 Biopharmaceutics Classification System-Based Biowaivers. [Link]

- Kerns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure Design and Methods: from ADME to Toxicity Optimization. Academic Press.

-

Suresh, K., et al. (2021). Enhanced Bioavailability in the Oxalate Salt of Anti-TB Drug Ethionamide. ResearchGate. [Link]

-

United States Pharmacopeia (USP). General Chapter <1236> Solubility Measurements. USP-NF. [Link]

-

Yalkowsky, S. H., & Jain, N. (2015). Application of the Henderson-Hasselbalch Equation to Solubility Determination. ADMET & DMPK. [Link]

-

Wikipedia. Oxalic acid. [Link]

-

Food and Drug Administration (FDA). Guidance for Industry #169 - Drug Substance. [Link]

-

protocols.io. In-vitro Thermodynamic Solubility. [Link]

-

PubChem - National Institutes of Health (NIH). N-(2-fluorophenyl)-1-(2-phenylethyl)-4-piperidinamine. [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2019). M9 Biopharmaceutics Classification System-Based Biowaivers. [Link]

-

Open Education Alberta. Henderson-Hasselbalch equation – An ABC of PK/PD. [Link]

-

Food and Drug Administration (FDA). Guidance for Industry: ANDAs: Pharmaceutical Solid Polymorphism. [Link]

-

Kumar, L., & Bansal, A. K. (2013). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. PubMed. [Link]

- Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews.

-

Green, C., McKee, S., & Saunders, K. (2004). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. BMG Labtech Application Note. [Link]

- Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews. (Referenced by Evotec).

-

PubChem - National Institutes of Health (NIH). N-[1-(2-fluorophenyl)ethyl]piperidin-4-amine. [Link]

-

World Health Organization (WHO). (2019). Annex 4: Guidance on equilibrium solubility experiments for the purpose of classification of active pharmaceutical ingredients within the Biopharmaceutics Classification System. [Link]

-

Food and Drug Administration (FDA). Waivers of In Vivo Demonstration of Bioequivalence of Animal Drugs in Soluble Powder Oral Dosage Form Products and Type A Medicated Articles. [Link]

-

AxisPharm. Kinetic Solubility Assays Protocol. [Link]

- Singh, A., et al. (2012). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.

-

PubChem - National Institutes of Health (NIH). Oxalic Acid. [Link]

-

Solve Scientific. High Throughput Measurement of Compound Solubility and Physical Form with BMI. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

-

United States Pharmacopeia (USP). <1236> Solubility Measurements Abstract. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

- Avdeef, A. (2015).

-

Anderson, B. D., & Conradi, R. A. (1985). Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts. Journal of Pharmaceutical Sciences. [Link]

-

Domainex. Thermodynamic Solubility Assay. [Link]

-

FDA CDER Small Business and Industry Assistance (SBIA). (2024). Navigating Complex Waters: A Deep Dive into FDA Drug Interactions Guidances and Resources – Day 2. YouTube. [Link]

-

European Medicines Agency (EMA). (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. [Link]

-

chemeurope.com. Oxalic acid. [Link]

-

Cheméo. Chemical Properties of N-Phenyl-4-piperidinamine (CAS 23056-29-3). [Link]

- Owoyemi, B. C. D., et al. (2019). Fluconazolium oxalate: Synthesis and structural characterization of a highly soluble crystalline form. CrystEngComm. (Referenced in MDPI article).

-

Völgyi, G., et al. (2007). Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. PubMed. [Link]

-

ECA Academy. Revision of USP Chapter <1236> Solubility Measurements Published for Comments. [Link]

-

Wikipedia. Henderson–Hasselbalch equation. [Link]

-

Pata, J. (2019). How do I calculate solubility of a compound using a turbidity assay? ResearchGate. [Link]

- Pion Inc. Technical Note: Solubility Measurements.

-

PubChem - National Institutes of Health (NIH). N-(4-fluorophenyl)-N-(1-(2-phenylethyl)-4-piperidinyl)propanamide. [Link]

Sources

- 1. evotec.com [evotec.com]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fda.gov [fda.gov]

- 4. fda.gov [fda.gov]

- 5. database.ich.org [database.ich.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]

- 11. Oxalic acid - Wikipedia [en.wikipedia.org]

- 12. Oxalic_acid [chemeurope.com]

- 13. rjpdft.com [rjpdft.com]

- 14. researchgate.net [researchgate.net]

- 15. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]

- 16. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 18. enamine.net [enamine.net]

- 19. bmglabtech.com [bmglabtech.com]

- 20. researchgate.net [researchgate.net]

- 21. uspnf.com [uspnf.com]

- 22. In-vitro Thermodynamic Solubility [protocols.io]

- 23. â©1236⪠Solubility Measurements [doi.usp.org]

- 24. who.int [who.int]

- 25. ema.europa.eu [ema.europa.eu]

Introduction: The Significance of 1-(2-Fluorophenyl)-4-piperidinamine and its Oxalate Salt

An In-Depth Technical Guide to the Physicochemical Characterization of 1-(2-Fluorophenyl)-4-piperidinamine Oxalate, with a Core Focus on Melting Point Determination

This guide provides a comprehensive technical overview of this compound, a compound of interest in contemporary drug discovery and development. The primary focus of this document is the critical physicochemical parameter of its melting point. For researchers, scientists, and drug development professionals, an accurate determination of the melting point is fundamental for compound identification, purity assessment, and formulation development. This guide will delve into the theoretical underpinnings and practical methodologies for this determination, framed within the rigorous standards of the pharmaceutical industry.

The 1-(2-Fluorophenyl)-4-piperidinamine moiety is a significant scaffold in medicinal chemistry, often investigated for its potential biological activities. The formation of an oxalate salt is a common strategy in pharmaceutical development to improve the physicochemical properties of a parent compound, such as solubility, stability, and bioavailability.[1] The oxalate anion, being a bidentate ligand, can form stable crystalline structures with basic active pharmaceutical ingredients (APIs).[2]

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range.[3] In the context of pharmaceutical sciences, the melting point serves as a crucial indicator of:

-

Identity: A measured melting point can be compared to a reference value to confirm the identity of the compound.

-

Purity: Impurities typically depress and broaden the melting point range.[3][4]

-

Polymorphism: Different crystalline forms (polymorphs) of the same compound will exhibit different melting points.

Therefore, the precise and accurate determination of the melting point of this compound is a foundational step in its characterization.

Synthesis and Preparation of this compound

To determine the melting point, a pure sample of the compound is required. The synthesis of 1-(2-Fluorophenyl)-4-piperidinamine can be achieved through several established synthetic routes. A common approach involves the reductive amination of 1-(2-fluorophenyl)piperidin-4-one. The resulting free base is then converted to the oxalate salt.

Proposed Synthesis of 1-(2-Fluorophenyl)-4-piperidinamine

A plausible synthetic route for the free base, 1-(2-Fluorophenyl)-4-piperidinamine, involves the reductive amination of a suitable piperidone precursor. This method is widely used for the synthesis of 4-aminopiperidine derivatives.[3]

Reaction Scheme:

Figure 1: Proposed synthesis of 1-(2-Fluorophenyl)-4-piperidinamine via reductive amination.

Formation of the Oxalate Salt

The oxalate salt is prepared by reacting the free base with oxalic acid in a suitable solvent.

Protocol for Salt Formation:

-

Dissolve 1-(2-Fluorophenyl)-4-piperidinamine in a minimal amount of a suitable solvent (e.g., ethanol or isopropanol).

-

In a separate vessel, dissolve one molar equivalent of oxalic acid in the same solvent, heating gently if necessary.

-

Slowly add the oxalic acid solution to the solution of the free base with stirring.

-

A precipitate should form. Continue stirring for a predetermined time to ensure complete precipitation.

-

Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.

In-Depth Methodologies for Melting Point Determination

The determination of the melting point of this compound should be conducted in accordance with established pharmacopeial methods to ensure accuracy and reproducibility. The United States Pharmacopeia (USP) General Chapter <741> provides a detailed framework for this analysis.[5] Two primary methods are employed: the capillary method (Apparatus I) and Differential Scanning Calorimetry (DSC).

Capillary Melting Point Determination (USP <741>, Apparatus I)

This is a classical and widely used method for determining the melting range of a compound.[6]

Experimental Workflow:

Figure 2: Workflow for capillary melting point determination.

Step-by-Step Protocol:

-

Instrument Calibration: Calibrate the melting point apparatus using USP Melting Point Reference Standards. The standards chosen should bracket the expected melting point of the sample.

-

Sample Preparation:

-

Ensure the this compound sample is thoroughly dry.

-

Gently pulverize a small amount of the sample to a fine powder.

-

Pack the powdered sample into a capillary tube to a height of 2.5–3.5 mm.

-

-

Determination:

-

Set the starting temperature of the heating block to approximately 10°C below the expected melting point.

-

Set the heating rate (ramp rate) to 1 ± 0.5 °C/minute.[5]

-

Insert the capillary tube into the apparatus when the temperature is about 5°C below the expected melting point.

-

Observe the sample and record two temperatures:

-

Onset of melting: The temperature at which the first droplet of liquid is observed.

-

Clear point: The temperature at which the sample is completely liquid.

-

-

The melting range is the interval between the onset and the clear point.

-

Causality Behind Experimental Choices:

-

Slow Ramp Rate: A slow heating rate ensures that the temperature of the heating block and the sample are in thermal equilibrium, leading to an accurate measurement.

-

Packing Density: Consistent packing of the capillary tube is crucial for reproducibility.

-

Dry Sample: The presence of residual solvent can depress the melting point.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It provides a more detailed and quantitative measure of the melting process.

Experimental Workflow:

Figure 3: Workflow for DSC analysis.

Step-by-Step Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

-

Sample Preparation:

-

Accurately weigh 1-5 mg of this compound into an aluminum DSC pan.

-

Hermetically seal the pan.

-

-

Analysis:

-

Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.

-

Record the heat flow as a function of temperature.

-

-

Data Interpretation:

-

The melting event will appear as an endothermic peak on the DSC thermogram.

-

The onset temperature of the peak is typically reported as the melting point.

-

The peak maximum and the enthalpy of fusion (ΔHfus) can also be determined, providing additional information about the thermal properties of the compound.

-

Data Presentation and Interpretation

While a specific melting point for this compound is not publicly available in the searched literature, the following table illustrates how the data should be structured and presented upon experimental determination.

| Parameter | Method | Expected Observation | Significance |

| Melting Range | Capillary Method | A narrow range (e.g., 1-2°C) | A narrow range indicates high purity.[3] |

| Onset Temperature | DSC | Sharp endothermic peak onset | Corresponds to the melting point. |

| Peak Maximum | DSC | Temperature at the peak of the endotherm | Indicates the temperature of maximum heat absorption during melting. |

| Enthalpy of Fusion (ΔHfus) | DSC | Positive value (kJ/mol) | A measure of the energy required to melt the crystalline solid. |

Table 1: Summary of Expected Melting Point Data for this compound

Conclusion

The determination of the melting point of this compound is a critical step in its physicochemical characterization. This guide has provided a detailed framework for the synthesis of the compound and the subsequent determination of its melting point using both capillary and DSC methods, in accordance with pharmaceutical industry standards. By following these self-validating protocols, researchers can ensure the generation of accurate and reliable data, which is essential for the advancement of drug discovery and development programs. The causality behind each experimental choice has been explained to provide a deeper understanding of the scientific principles at play.

References

-

Angene Chemical. 1-(2-Fluorophenyl)piperidin-4-amine oxalate(CAS# 1609403-94-2). [Link]

-

Babu, N. J., & Nangia, A. (2011). Enhanced Bioavailability in the Oxalate Salt of Anti-TB Drug Ethionamide. ResearchGate. [Link]

-

NANOLAB. Melting Point Determination in Pharmaceutical Industry. [Link]

-

Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. [Link]

-

PubMed. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. [Link]

-

Wikipedia. Oxalate. [Link]

-

MDPI. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. [Link]

-

University of Alberta. Melting point determination. [Link]

-

U.S. Pharmacopeia. <741> MELTING RANGE OR TEMPERATURE. [Link]

-

PubChem. N-(2-fluorophenyl)-1-(2-phenylethyl)-4-piperidinamine. [Link]

-

ResearchGate. (PDF) USP melting point reference standards: Evaluation of parameters that affect the melting point. [Link]

-

ResolveMass Laboratories Inc. Melting Point Determination. [Link]

-

Heart. Pharmaceutical salts: a formulation trick or a clinical conundrum?. [Link]

-

Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

Sources

An In-Depth Technical Guide to the Mass Spectrometry of 1-(2-Fluorophenyl)-4-piperidinamine Oxalate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed technical overview of the mass spectrometric analysis of 1-(2-Fluorophenyl)-4-piperidinamine oxalate. The content herein is structured to deliver not just procedural steps, but a foundational understanding of the analytical choices and expected outcomes, grounded in established principles of mass spectrometry.

Introduction: The Analytical Imperative

1-(2-Fluorophenyl)-4-piperidinamine is a substituted piperidine derivative of interest in pharmaceutical and medicinal chemistry research. Its characterization is crucial for identity confirmation, purity assessment, and metabolic studies. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, offering high sensitivity and structural elucidation capabilities. This guide will explore the expected mass spectral behavior of its oxalate salt, providing a predictive framework in the absence of extensive public domain spectra for this specific compound.

The molecular formula for this compound is C₁₃H₁₇FN₂O₄, with a corresponding molecular weight of approximately 284.28 g/mol [1]. The structure consists of a 2-fluorophenyl group attached to a piperidine ring at the nitrogen atom, with an amine group at the 4-position, complexed with oxalic acid.

Part 1: Theoretical Mass Spectrometry & Ionization

The choice of ionization technique is paramount for the successful analysis of 1-(2-Fluorophenyl)-4-piperidinamine. Due to the basic nitrogen atoms in the piperidine ring and the primary amine, this molecule is readily protonated.

Electrospray Ionization (ESI): A Logical Choice

Electrospray ionization (ESI) is the preferred method for this compound. As a soft ionization technique, it minimizes in-source fragmentation, allowing for the clear observation of the protonated molecule, [M+H]⁺. The analysis would be conducted in positive ion mode to facilitate the protonation of the amine functionalities.

Expected Precursor Ion:

The free base, 1-(2-Fluorophenyl)-4-piperidinamine, has a molecular formula of C₁₁H₁₅FN₂ and a monoisotopic mass of 194.12 g/mol . In the ESI source, the oxalic acid will likely dissociate, and the free base will be protonated. Therefore, the expected precursor ion to be observed in a full scan mass spectrum would be [C₁₁H₁₅FN₂ + H]⁺, resulting in an m/z of 195.13 .

Part 2: A Step-by-Step Experimental Protocol for Tandem Mass Spectrometry (MS/MS)

This protocol outlines a robust method for acquiring detailed fragmentation data for structural confirmation using a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

1. Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

-

Further dilute the stock solution with the mobile phase to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.

2. Liquid Chromatography (for LC-MS):

-

Column: A C18 reversed-phase column is suitable.

-

Mobile Phase A: 0.1% formic acid in water. The formic acid aids in the protonation of the analyte.

-

Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.

-

Gradient: A standard gradient from low to high organic phase (e.g., 5% to 95% B) over several minutes will effectively elute the compound.

3. Mass Spectrometer Settings:

-

Ionization Mode: ESI Positive[2].

-

Capillary Voltage: Typically 3-4 kV.

-

Source Temperature: 120-150 °C.

-

Desolvation Gas Flow and Temperature: Optimize based on the instrument manufacturer's recommendations to ensure efficient solvent evaporation.

-

Full Scan (MS1): Acquire data over a mass range of m/z 50-400 to observe the [M+H]⁺ precursor ion at m/z 195.13.

-

Product Ion Scan (MS/MS): Isolate the precursor ion (m/z 195.13) and subject it to collision-induced dissociation (CID).

-

Collision Energy: Perform a collision energy ramp (e.g., 10-40 eV) to generate a comprehensive fragmentation pattern.

Part 3: Predicted Fragmentation Pathway and Data Interpretation

The fragmentation of piperidine derivatives in tandem mass spectrometry is typically initiated at the protonated nitrogen atom, leading to characteristic bond cleavages[2]. The following is a proposed fragmentation pathway for the [M+H]⁺ ion of 1-(2-Fluorophenyl)-4-piperidinamine.

Key Fragmentation Mechanisms:

The primary fragmentation pathways for piperidine-containing structures involve alpha-cleavage (cleavage of the bond adjacent to the nitrogen) and ring opening, often leading to the formation of stable iminium ions[2][3].

Proposed Fragmentation Diagram:

Caption: Predicted Fragmentation of 1-(2-Fluorophenyl)-4-piperidinamine.

Interpretation of Key Fragments:

-

m/z 179.11: This fragment likely arises from the loss of the amino group (NH₂) as ammonia (NH₃) from the protonated molecule.

-

m/z 110.04: This ion corresponds to the protonated 2-fluoroaniline moiety, resulting from the cleavage of the C-N bond connecting the fluorophenyl group to the piperidine ring.

-

m/z 84.08: This fragment represents the piperidine ring with the amino group after cleavage from the fluorophenyl group.

Part 4: Data Summary and Validation

The following table summarizes the key mass spectral data points for the analysis of 1-(2-Fluorophenyl)-4-piperidinamine.

| Parameter | Expected Value | Rationale |

| Molecular Formula (Oxalate) | C₁₃H₁₇FN₂O₄ | Based on chemical structure[1]. |

| Molecular Weight (Oxalate) | 284.28 g/mol | Calculated from the molecular formula[1]. |

| Molecular Formula (Free Base) | C₁₁H₁₅FN₂ | |

| Monoisotopic Mass (Free Base) | 194.12 u | |

| Precursor Ion [M+H]⁺ (m/z) | 195.13 | Protonation of the free base in the ESI source. |

| Major Fragment Ion 1 (m/z) | 179.11 | Loss of the amino group. |

| Major Fragment Ion 2 (m/z) | 110.04 | Cleavage yielding the 2-fluoroaniline fragment. |

| Major Fragment Ion 3 (m/z) | 84.08 | Cleavage yielding the 4-aminopiperidine fragment. |

Self-Validating System:

The described protocol incorporates a self-validating system. The accurate mass measurement of the precursor ion in a high-resolution mass spectrometer (like a Q-TOF) should match the theoretical mass of [C₁₁H₁₆FN₂]⁺ within a few parts per million (ppm). Furthermore, the observed fragment ions in the MS/MS spectrum should correspond logically to the structure of the parent molecule, providing a high degree of confidence in the identification.

Conclusion

This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound. By employing ESI in positive ion mode coupled with tandem mass spectrometry, researchers can confidently identify this compound and elucidate its structure through characteristic fragmentation patterns. The predictive nature of this guide, based on established chemical principles, serves as a valuable resource for drug development professionals and analytical scientists.

References

-

Angene Chemical. 1-(2-Fluorophenyl)piperidin-4-amine oxalate(CAS# 1609403-94-2). [Link]

-

Chemguide. Mass Spectra - Fragmentation Patterns. [Link]

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the N-Arylation of 4-Aminopiperidine with 1-Fluoro-2-Nitrobenzene

Introduction: The Significance of the 1-(2-Nitrophenyl)piperidin-4-amine Scaffold

The N-aryl piperidine motif is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmacologically active compounds. The specific scaffold, 1-(2-nitrophenyl)piperidin-4-amine, serves as a crucial intermediate for synthesizing molecules with applications ranging from kinase inhibitors to central nervous system agents. Its synthesis via the N-arylation of 4-aminopiperidine with 1-fluoro-2-nitrobenzene is a classic example of Nucleophilic Aromatic Substitution (SNAr).

This application note provides a comprehensive technical guide to performing this transformation. We will delve into the underlying reaction mechanism, present detailed, field-proven protocols for both direct and selective synthesis, and offer a robust troubleshooting guide to navigate common experimental challenges. The focus is not merely on the procedural steps but on the scientific rationale that underpins them, empowering researchers to optimize this reaction for their specific needs.

The Underlying Chemistry: Mechanism and Rationale

The SNAr Pathway: An Addition-Elimination Reaction

The reaction proceeds through a well-established two-step addition-elimination mechanism characteristic of Nucleophilic Aromatic Substitution (SNAr)[1].

-

Nucleophilic Attack: The reaction is initiated when a lone pair of electrons from the nucleophilic nitrogen of the piperidine ring attacks the electron-deficient carbon atom of the benzene ring that bears the fluorine atom. This step is typically the rate-determining step of the reaction[2]. This addition breaks the aromaticity of the ring and forms a high-energy, resonance-stabilized carbanionic intermediate known as a Meisenheimer complex [3].

-

Elimination & Aromatization: The aromaticity of the ring is restored in a subsequent, rapid step where the leaving group (fluoride ion) is expelled, yielding the final N-arylated product.

Role of Substituents: Why This Reaction is Favorable

The facility of this SNAr reaction is critically dependent on the substituents present on the aromatic ring:

-

Activating Group: The nitro group (-NO₂) ortho to the fluorine atom is a powerful electron-withdrawing group. It strongly activates the ring towards nucleophilic attack by delocalizing the negative charge of the Meisenheimer complex through resonance, thereby stabilizing this key intermediate[4]. This stabilization lowers the activation energy of the first step, accelerating the reaction.

-

Leaving Group: In the context of SNAr, fluoride is an excellent leaving group. Although it is the most electronegative halogen, its small size and the high polarity of the C-F bond make the carbon highly electrophilic. The typical leaving group order in SNAr is F > Cl > Br > I, which is the reverse of the order seen in SN1 and SN2 reactions[5].

Caption: The two-step Addition-Elimination mechanism of the SNAr reaction.

The Chemoselectivity Challenge: N1 vs. 4-Amino Group Arylation

4-Aminopiperidine possesses two distinct nucleophilic nitrogen atoms: the secondary amine within the piperidine ring (N1) and the primary amine at the 4-position. This duality presents a significant chemoselectivity challenge.

-

Inherent Reactivity: The secondary amine (N1) is generally more nucleophilic and less sterically hindered than the primary 4-amino group, favoring arylation at the N1 position.

-

Risk of Side Products: Despite this preference, competitive arylation at the 4-amino position can occur. More significantly, diarylation , where both nitrogen atoms react, is a common side reaction, leading to a mixture of products that are often difficult to separate and result in lower yields of the desired compound[6].

To overcome this, the most robust and reliable strategy is to employ a protecting group for the 4-amino function. The tert-butyloxycarbonyl (Boc) group is an ideal choice as it temporarily masks the primary amine, ensuring that arylation occurs exclusively at the N1 position. The Boc group can then be cleanly removed under acidic conditions[7].

Recommended Protocol for Selective N-Arylation (via Protection Strategy)

For achieving the highest yield and purity, a three-step sequence involving protection, N-arylation, and deprotection is the authoritative method. This approach eliminates the ambiguity of chemoselectivity and simplifies product purification.

Caption: The robust three-step workflow for selective N-arylation.

Protocol 1: Boc-Protection of 4-Aminopiperidine

Objective: To selectively protect the primary amino group at the 4-position.

| Materials & Reagents |

| 4-Aminopiperidine |

| Di-tert-butyl dicarbonate (Boc)₂O |

| Triethylamine (TEA) or NaOH |

| Dichloromethane (DCM) or Tetrahydrofuran (THF) |

| Deionized Water |

| Saturated Sodium Bicarbonate Solution |

| Brine |

| Anhydrous Magnesium Sulfate (MgSO₄) |

Procedure:

-

In a round-bottom flask, dissolve 4-aminopiperidine (1.0 eq) in DCM (approx. 0.2 M).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.2 eq) to the solution.

-

Slowly add a solution of (Boc)₂O (1.1 eq) in DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with deionized water.

-

Separate the organic layer. Wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield tert-butyl (piperidin-4-yl)carbamate, which can often be used in the next step without further purification.

Protocol 2: N-Arylation of N-Boc-4-aminopiperidine

Objective: To perform the SNAr reaction on the protected intermediate.

| Materials & Reagents |

| tert-butyl (piperidin-4-yl)carbamate |

| 1-Fluoro-2-nitrobenzene |

| Potassium Carbonate (K₂CO₃) or DIPEA |

| Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) |

| Ethyl Acetate |

| Deionized Water |

| Brine |

| Anhydrous Sodium Sulfate (Na₂SO₄) |

Procedure:

-

To a stirred solution of tert-butyl (piperidin-4-yl)carbamate (1.0 eq) in DMSO (approx. 0.5 M), add potassium carbonate (2.0 eq).

-

Add 1-fluoro-2-nitrobenzene (1.1 eq) to the mixture.

-

Heat the reaction mixture to 80-90 °C and stir for 4-8 hours.

-

Monitor the reaction progress by TLC or LC-MS[8].

-

After completion, cool the reaction to room temperature and pour it into a beaker of cold deionized water. This will often precipitate the product.

-

If a solid forms, collect it by filtration, wash with water, and dry.

-

If no solid forms, extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic extracts and wash with water and brine to remove residual DMSO.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to obtain pure tert-butyl (1-(2-nitrophenyl)piperidin-4-yl)carbamate.

Protocol 3: Deprotection to Yield the Final Product

Objective: To remove the Boc protecting group and liberate the primary amine.

| Materials & Reagents |

| tert-butyl (1-(2-nitrophenyl)piperidin-4-yl)carbamate |

| 4M HCl in Dioxane or Trifluoroacetic Acid (TFA) |

| Dichloromethane (DCM) |

| Diethyl Ether |

| Saturated Sodium Bicarbonate Solution |

Procedure:

-

Dissolve the Boc-protected compound (1.0 eq) in DCM.

-

Add an excess of 4M HCl in dioxane (5-10 eq) or TFA (10-20% v/v in DCM).

-

Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

-

The product will be the hydrochloride salt. To obtain the free base, dissolve the residue in water and basify carefully with saturated sodium bicarbonate solution until pH > 9.

-

Extract the aqueous layer with DCM or ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, 1-(2-nitrophenyl)piperidin-4-amine.

Process Optimization & Troubleshooting

The success of the N-arylation step hinges on the careful selection of reaction parameters.

| Parameter | Condition Options | Rationale & Field Insights |

| Base | K₂CO₃, Cs₂CO₃, DIPEA, Et₃N | An inorganic base like K₂CO₃ is often preferred as it is inexpensive and effective. It acts as a proton scavenger for the HF generated. Organic bases like DIPEA can also be used, but a stronger, non-nucleophilic base is generally required to drive the reaction[9]. |

| Solvent | DMSO, DMF, NMP, Acetonitrile | A polar, aprotic solvent is essential to dissolve the reactants and stabilize the charged Meisenheimer complex. DMSO and DMF are excellent choices due to their high polarity and boiling points, allowing for elevated reaction temperatures[3][10]. |

| Temperature | Room Temp to 120 °C | The reaction often requires heating to overcome the activation energy barrier. A typical range is 80-100 °C. Higher temperatures can accelerate the reaction but may also promote side product formation. Microwave irradiation has been shown to reduce reaction times significantly[8]. |

| Stoichiometry | 1.0 - 1.2 eq of Aryl Halide | A slight excess of the electrophile (1-fluoro-2-nitrobenzene) can help drive the reaction to completion. However, a large excess can complicate purification. |

Troubleshooting Guide:

-

Problem: Low Yield or No Reaction

-

Cause: Insufficient temperature, inactive base, or poor solvent choice.

-

Solution: Increase the reaction temperature in 10 °C increments. Ensure the base is anhydrous and freshly opened. Confirm that a polar aprotic solvent like DMSO or DMF is being used.

-

-

Problem: Formation of Multiple Products (in Direct Arylation)

-

Cause: Lack of chemoselectivity leading to arylation at the 4-amino position or diarylation.

-

Solution: This is the primary reason the protected route is recommended. If proceeding with the direct method, try lowering the temperature and using a bulkier, non-nucleophilic base to sterically disfavor reaction at the 4-position. However, the most reliable solution is to adopt the protection/deprotection strategy outlined in Section 2[7].

-

-

Problem: Difficulty in Product Purification

-

Cause: The starting amine and the arylated product may have similar polarities, making chromatographic separation challenging[6].

-

Solution: Using the Boc-protected intermediate drastically changes the polarity, simplifying purification. After deprotection, the final product's polarity is again significantly different, allowing for easier isolation. If purification is still difficult, consider an acid-base extraction during workup to isolate the basic amine product from neutral impurities.

-

References

- BenchChem. (2025). A Comparative Guide to Catalytic Systems for the N-arylation of 1-Boc-4-aminopiperidine. BenchChem Technical Support.

- ResearchGate. (n.d.). Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene... ResearchGate.

- Google Patents. (n.d.). CN110615756A - 1- (4-nitrophenyl) piperidine-2-ketone and synthetic method and application thereof. Google Patents.

- ResearchGate. (n.d.). Mechanism and Scope of Base-Controlled Catalyst-Free N-Arylation of Amines with Unactivated Fluorobenzenes. ResearchGate.

- Google Patents. (n.d.). CN101602748B - A kind of purification method of high-purity piperidine. Google Patents.

- ResearchGate. (2024). Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy- 3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors. ResearchGate.

- BenchChem. (2025). Technical Support Center: Optimization of N-arylation of Piperidin-4-amine. BenchChem Technical Support.

- ChemRxiv. (n.d.). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. ChemRxiv.

- PubMed Central (PMC). (n.d.). Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. National Institutes of Health.

- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. BenchChem Technical Support.

- National Institutes of Health (NIH). (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health.

-

YouTube. (2020, February 2). SNAr reactions of pi-deficient aromatic rings. Chem Help ASAP. Available at: [Link]

-

Morressier. (2018, March 22). Nucleophilic aromatic substitution: Using microwave chemistry. Morressier. Available at: [Link]

-

National Institutes of Health (NIH). (2023, February 16). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. National Institutes of Health. Available at: [Link]

-

PubMed Central (PMC). (n.d.). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. National Institutes of Health. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Organic-Chemistry.org. Available at: [Link]

-

YouTube. (2019, July 12). Nucleophilic Aromatic Substitution. Professor Dave Explains. Available at: [Link]

-

American Chemical Society. (2024, January 10). A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. ACS Publications. Available at: [Link]

-

Wiley Online Library. (2019, November 5). N‐Arylation of Fluoroalkylamine and Trifluoroacetamide through Cu–Catalysis. ChemistrySelect. Available at: [Link]

-

MDPI. (n.d.). Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. MDPI. Available at: [Link]

-

PubMed. (2014, August 28). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. National Library of Medicine. Available at: [Link]

-

StackExchange. (2021, April 27). Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. Chemistry Stack Exchange. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Chemoselective N-arylation of aminobenzene sulfonamides via copper catalysed Chan–Evans–Lam reactions. RSC Publishing. Available at: [Link]

-

World Journal of Pharmaceutical and Medical Research. (2017, August 1). RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW. WJPMR. Available at: [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Nucleophilic aromatic substitution: Using microwave chemistry [morressier.com]

- 9. researchgate.net [researchgate.net]

- 10. 4-Piperidinoaniline synthesis - chemicalbook [chemicalbook.com]

Application Notes and Protocols: The Strategic Use of 1-(2-Fluorophenyl)-4-piperidinamine Oxalate in Drug Discovery

Introduction: A Privileged Scaffold in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the assembly of novel molecular entities with desirable pharmacological profiles is a paramount challenge. The strategic selection of foundational chemical scaffolds is a critical determinant of success. 1-(2-Fluorophenyl)-4-piperidinamine oxalate emerges as a compound of significant interest, not as an end-product therapeutic, but as a high-value, versatile building block. Its structure marries three key pharmacophoric elements: a piperidine core, a 2-fluorophenyl moiety, and a primary amine, offering a rich platform for combinatorial library synthesis and targeted drug design.

The piperidine ring is a ubiquitous motif in medicinal chemistry, renowned for its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1] The inclusion of a 2-fluorophenyl group can enhance membrane permeability and blood-brain barrier penetration, a crucial attribute for centrally acting therapeutics.[2] Furthermore, the strategic placement of fluorine can modulate the metabolic fate of the molecule and enhance binding affinity to target proteins. The primary amine at the 4-position of the piperidine ring serves as a versatile synthetic handle, enabling the facile introduction of a wide array of functional groups and the construction of more complex molecular architectures. This document provides a comprehensive guide to the potential applications and synthetic protocols involving this compound for researchers and scientists in the field of drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a starting material is essential for its effective use in synthesis and for predicting the characteristics of its derivatives.

| Property | Value | Source |

| CAS Number | 1609403-94-2 | [3] |

| Molecular Formula | C₁₃H₁₇FN₂O₄ | [3] |

| Molecular Weight | 284.28 g/mol | [3] |

| IUPAC Name | 1-(2-fluorophenyl)piperidin-4-amine;oxalic acid | [3] |

| Topological Polar Surface Area | 104 Ų | [3] |

| Hydrogen Bond Donor Count | 3 | [3] |

| Hydrogen Bond Acceptor Count | 7 | [3] |

| Rotatable Bond Count | 2 | [3] |

Proposed Application I: Synthesis of Novel Kinase Inhibitors

The aberrant activity of protein kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention. The 1-(2-Fluorophenyl)-4-piperidinamine scaffold can be elaborated to generate potent and selective kinase inhibitors. The primary amine can be acylated with various heterocyclic carboxylic acids, a common strategy in the design of kinase inhibitors, to introduce moieties that can interact with the hinge region of the kinase active site.

Protocol 1: Synthesis of a Pyrimidine-Based Kinase Inhibitor Precursor

This protocol details the amide coupling of 1-(2-Fluorophenyl)-4-piperidinamine with a pyrimidine-4-carboxylic acid, a core fragment found in numerous approved kinase inhibitors.

Workflow for Kinase Inhibitor Synthesis

Caption: Synthetic workflow for a pyrimidine-based kinase inhibitor precursor.

Step-by-Step Methodology:

-

Free Base Preparation: To a stirred suspension of this compound (1.0 eq) in dichloromethane (DCM, 10 mL/mmol), add a saturated aqueous solution of sodium bicarbonate until the pH of the aqueous layer is >9. Separate the organic layer, extract the aqueous layer with DCM (2 x 5 mL/mmol), combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free amine.

-

Amide Coupling Reaction:

-

To a solution of pyrimidine-4-carboxylic acid (1.1 eq) in anhydrous N,N-dimethylformamide (DMF, 5 mL/mmol), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq) and hydroxybenzotriazole (HOBt, 1.5 eq).

-

Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

-

Add a solution of the free base of 1-(2-Fluorophenyl)-4-piperidinamine (1.0 eq) in anhydrous DMF (2 mL/mmol), followed by N,N-diisopropylethylamine (DIPEA, 3.0 eq).

-

Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Work-up and Purification:

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-(1-(2-fluorophenyl)piperidin-4-yl)pyrimidine-4-carboxamide.

-

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Proposed Application II: Development of CNS-Active Agents

The structural features of 1-(2-Fluorophenyl)-4-piperidinamine make it an excellent starting point for the synthesis of compounds targeting the central nervous system (CNS). Piperazine and piperidine derivatives are prevalent in drugs for CNS disorders.[4] The primary amine can be functionalized to create ligands for various CNS receptors, such as serotonin (5-HT) or dopamine receptors, which are implicated in depression, anxiety, and psychosis.[5][6]

Protocol 2: Synthesis of a Urea Derivative for CNS Receptor Screening

This protocol describes the synthesis of a urea derivative, a common pharmacophore in CNS-active compounds, by reacting the primary amine with an isocyanate.

Workflow for CNS-Targeted Urea Synthesis